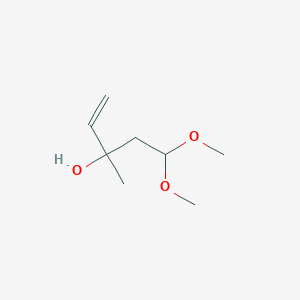

5,5-Dimethoxy-3-methylpent-1-en-3-ol

Description

5,5-Dimethoxy-3-methylpent-1-en-3-ol is a branched enol ether derivative characterized by a pentenol backbone with a methyl group at position 3 and two methoxy groups at position 5. Its structure includes an allylic alcohol (C3-OH) and a conjugated double bond at position 1, making it a versatile intermediate in organic synthesis. The dimethoxy groups enhance its solubility in polar aprotic solvents, while the allylic alcohol contributes to its reactivity in oxidation and protection reactions .

Properties

CAS No. |

53799-27-2 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

5,5-dimethoxy-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C8H16O3/c1-5-8(2,9)6-7(10-3)11-4/h5,7,9H,1,6H2,2-4H3 |

InChI Key |

GAHSWHYIIGOSBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(OC)OC)(C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethoxy-3-methylpent-1-en-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 4,4-Dimethoxy-2-butanone with vinylmagnesium bromide . The reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethoxy-3-methylpent-1-en-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Oxidation: Formation of 5,5-Dimethoxy-3-methylpentan-3-one.

Reduction: Formation of 5,5-Dimethoxy-3-methylpentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethoxy-3-methylpent-1-en-3-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethoxy-3-methylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and binding affinity to various enzymes and receptors . The methoxy groups contribute to its solubility and stability in different environments .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

(E)-5-(1,3-Dioxolan-2-yl)-3-methylpent-2-en-1-ol ()

- Structure : Contains a 1,3-dioxolane ring (cyclic ketal) at position 5 instead of dimethoxy groups. The double bond is at position 2.

- Reactivity : The dioxolane ring acts as a protecting group for carbonyls, making this compound less polar than 5,5-dimethoxy-3-methylpent-1-en-3-ol. The allylic alcohol here participates in conjugate additions.

- Spectral Data : ¹H-NMR shows a triplet at δ 4.86 ppm for the dioxolane proton, distinct from the dimethoxy singlet (expected δ ~3.3 ppm). ESI-MS: m/z 195.0 (M+Na)+ .

Ethyl 3-hydroxy-5,5-dimethoxy-3-methylpentanoate ()

- Structure : Features an ester group at C3 instead of an alcohol and lacks the double bond.

- Physical Properties : Higher molecular weight (278.3 g/mol vs. ~176.2 g/mol for the target compound) and lower volatility due to the ester moiety.

- Reactivity : The ester group is hydrolytically labile under acidic/basic conditions, unlike the stable allylic alcohol in the target compound .

3-Methyl-1-pentanol ()

- Structure : A simple primary alcohol without methoxy groups or double bonds.

- Physical Properties : Lower boiling point (~148°C) compared to the target compound (estimated >200°C due to hydrogen bonding from -OH and polar dimethoxy groups).

- Applications : Primarily used as a solvent, whereas the target compound’s conjugated system enables use in cycloadditions or as a chiral building block .

Protection/Deprotection Strategies

- Target Compound: Dimethoxy groups are typically introduced via acid-catalyzed methanolysis of ketones or acetals.

- Dioxolane Analogue (): Synthesized using anhydrous K₂CO₃ in methanol, highlighting the preference for mild bases to preserve the dioxolane ring .

- Ethyl Ester Derivative () : Likely synthesized via esterification of the corresponding acid, requiring catalysts like H₂SO₄ or DMAP .

Double Bond Formation

- The target compound’s pent-1-en-3-ol system is synthesized via elimination or Wittig reactions, whereas the dioxolane analogue () uses a pre-formed enol ether structure .

Reactivity and Stability

| Compound | Key Reactivity | Stability |

|---|---|---|

| This compound | Prone to oxidation at the allylic alcohol; participates in Diels-Alder reactions. | Stable under anhydrous conditions. |

| (E)-5-(1,3-Dioxolan-2-yl)-3-methylpent-2-en-1-ol | Acid-sensitive dioxolane ring; undergoes hydrolysis to ketones. | Unstable in acidic media. |

| Ethyl 3-hydroxy-5,5-dimethoxy-3-methylpentanoate | Ester hydrolysis to carboxylic acid under basic conditions. | Stable in neutral pH. |

Spectral and Analytical Data Comparison

| Parameter | This compound | (E)-5-(1,3-Dioxolan-2-yl)-3-methylpent-2-en-1-ol | 3-Methyl-1-pentanol |

|---|---|---|---|

| ¹H-NMR (CDCl₃) | δ 3.3 (s, 6H, OCH₃), 5.5 (m, 1H, CH=) | δ 4.86 (t, 1H, dioxolane) | δ 1.4 (m, 2H, CH₂) |

| ESI-MS (m/z) | ~176.2 (M+H)+ | 195.0 (M+Na)+ | 103.1 (M+H)+ |

| Boiling Point | >200°C (est.) | 180–185°C | 148°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.